molecular formula C9H11FN2O2 B14859043 Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate

Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate

Cat. No.: B14859043
M. Wt: 198.19 g/mol
InChI Key: SFSFPOUULGLLAU-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate is a chemical compound that belongs to the class of isonicotinates It features a methyl ester group, an aminoethyl side chain, and a fluorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate typically involves the esterification of 6-fluoroisonicotinic acid followed by the introduction of the aminoethyl group. One common method includes:

    Esterification: Reacting 6-fluoroisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Amination: Introducing the aminoethyl group through a nucleophilic substitution reaction using ethylenediamine under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    Methyl 2-(2-aminoethyl)-4-fluoroisonicotinate: The fluorine atom is positioned differently, potentially altering its chemical reactivity and interactions.

    Ethyl 2-(2-aminoethyl)-6-fluoroisonicotinate: The ethyl ester group may affect the compound’s solubility and reactivity compared to the methyl ester.

Uniqueness: Methyl 2-(2-aminoethyl)-6-fluoroisonicotinate is unique due to the specific positioning of the fluorine atom and the aminoethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-6-fluoropyridine-4-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)6-4-7(2-3-11)12-8(10)5-6/h4-5H,2-3,11H2,1H3

InChI Key

SFSFPOUULGLLAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)F)CCN

Origin of Product

United States

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